
N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is a chemical compound with the molecular formula C26H44N2O3 and a molecular weight of 432.652 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
作用機序
The mechanism of action of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .
類似化合物との比較
Similar Compounds
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)DODECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)TETRADECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming stable micelles. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
特性
分子式 |
C26H44N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(29)28-27-22-23-19-18-20-24(31-2)26(23)30/h18-20,22,30H,3-17,21H2,1-2H3,(H,28,29)/b27-22+ |
InChIキー |
BBIIEJIGQZPQDX-HPNDGRJYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


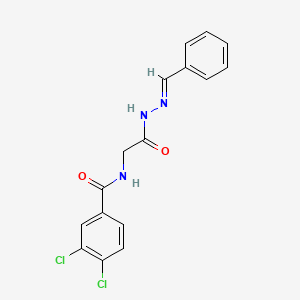
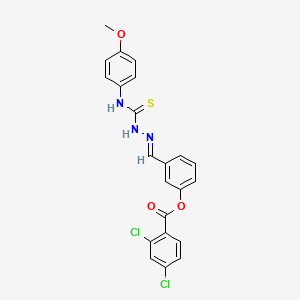

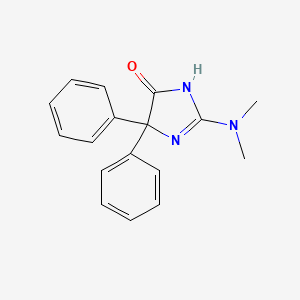
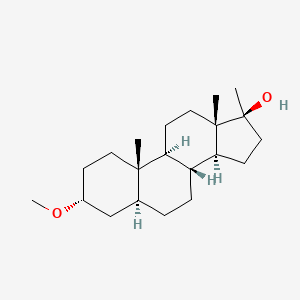
![[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12009454.png)
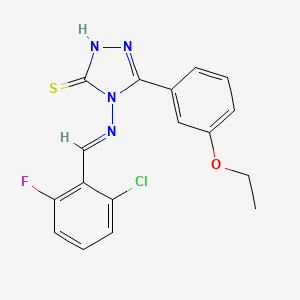

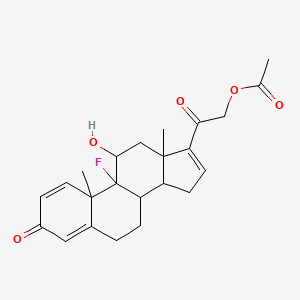



![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)

